5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({2,5-DIMETHYL-1-[2-(TRIFLUOROMETHYL)PHENYL]PYRROL-3-YL}METHYLIDENE)-1,3-DIETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound featuring a pyrrole ring system. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({2,5-DIMETHYL-1-[2-(TRIFLUOROMETHYL)PHENYL]PYRROL-3-YL}METHYLIDENE)-1,3-DIETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves the condensation of a pyrrole derivative with a diazinane-4,6-dione precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the pyrrole ring .
Scientific Research Applications
5-({2,5-DIMETHYL-1-[2-(TRIFLUOROMETHYL)PHENYL]PYRROL-3-YL}METHYLIDENE)-1,3-DIETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Similar in structure and biological activity.
Imidazole Derivatives: Known for their broad range of chemical and biological properties.
Benzimidazoles: Another class of compounds with significant biological activities .
Uniqueness
What sets 5-({2,5-DIMETHYL-1-[2-(TRIFLUOROMETHYL)PHENYL]PYRROL-3-YL}METHYLIDENE)-1,3-DIETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE apart is its unique combination of a pyrrole ring with a diazinane-4,6-dione moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C22H22F3N3O2S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
5-[[2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C22H22F3N3O2S/c1-5-26-19(29)16(20(30)27(6-2)21(26)31)12-15-11-13(3)28(14(15)4)18-10-8-7-9-17(18)22(23,24)25/h7-12H,5-6H2,1-4H3 |
InChI Key |
OQKTWFMRPBWDTB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N(C(=C2)C)C3=CC=CC=C3C(F)(F)F)C)C(=O)N(C1=S)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.